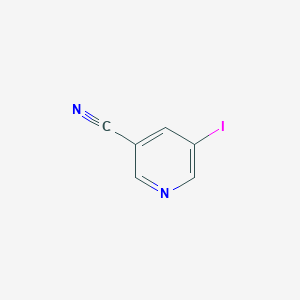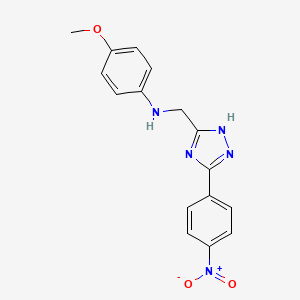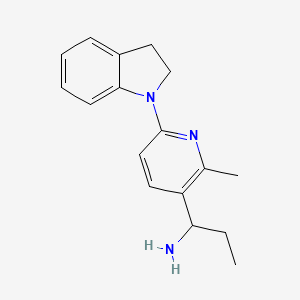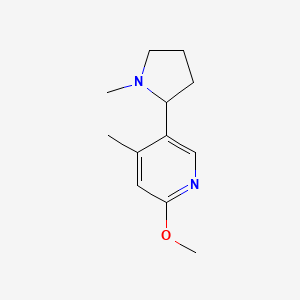
2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine typically involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and methylation . The reaction conditions often involve the use of aprotic solvents such as toluene, xylene, or tetrahydrofuran, which facilitate the separation of the product by filtration .
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high purity and yield. The process involves the use of readily available raw materials and scalable reaction conditions. The final product is obtained with high purity, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring .
Scientific Research Applications
2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of electronic cigarette products due to its sensory properties
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as cholinergic receptors. The pyrrolidinyl group plays a crucial role in binding to these receptors, leading to various biological effects . The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: A closely related compound with similar structural features and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Another pyridine derivative with different functional groups and uses.
Uniqueness
2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-7-12(15-3)13-8-10(9)11-5-4-6-14(11)2/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
XYSUJOPFMVEKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



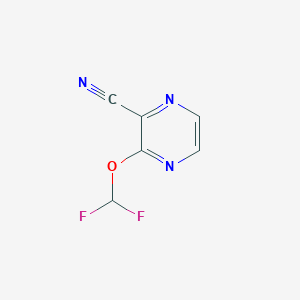
![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)
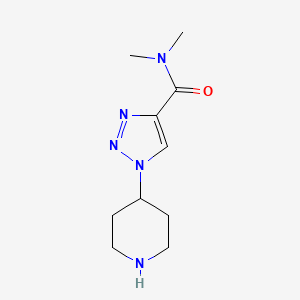
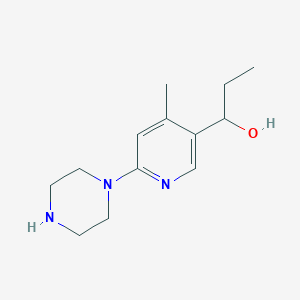

![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)

![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)

